molecular formula C19H21N5O2S2 B6581056 4-{2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine CAS No. 1207039-62-0

4-{2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine

Cat. No.: B6581056
CAS No.: 1207039-62-0
M. Wt: 415.5 g/mol
InChI Key: UTPCMOWVWSFTLF-UHFFFAOYSA-N
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Description

The compound 4-{2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole ring fused to a thiazole moiety, linked via a carbonyl group to a thiomorpholine ring. The 4-methoxyphenyl substituent on the triazole ring may enhance lipophilicity and metabolic stability, while the thiomorpholine group could influence solubility and target binding .

Properties

IUPAC Name

[2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S2/c1-12-17(19(25)23-8-10-27-11-9-23)28-18(20-12)16-13(2)24(22-21-16)14-4-6-15(26-3)7-5-14/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPCMOWVWSFTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine represents a novel class of bioactive molecules. This compound incorporates a triazole and thiazole moiety, both of which are known for their diverse biological activities. The synthesis and characterization of this compound have been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Chemical Structure

The chemical structure can be depicted as follows:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure highlights the presence of functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing triazole and thiazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains and fungi.
  • Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The ability to inhibit specific enzymes, such as InhA in Mycobacterium tuberculosis, has been noted in related compounds.

Antimicrobial Activity

In a study assessing the antimicrobial properties of triazole derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 15 to 30 μg/mL .

Anticancer Activity

The anticancer potential of the compound was evaluated through various in vitro assays. For instance:

Cell Line IC50 (μM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

These results indicate that the compound has a promising profile as a potential anticancer agent .

The proposed mechanism involves the interaction of the compound with specific cellular targets:

  • Inhibition of DNA Synthesis : The triazole moiety may interfere with nucleic acid synthesis.
  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Targeting enzymes like InhA can disrupt metabolic processes in bacteria .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested against M. tuberculosis. Compound 5n displayed a MIC value of 12.5 μg/mL, demonstrating significant activity compared to standard treatments .
  • Anticancer Activity Assessment : In a study evaluating various thiazole-triazole hybrids, one derivative showed potent activity against breast cancer cell lines with an IC50 value of 10 μM, indicating its potential for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Halogen-Substituted Aryl Groups

Compounds 4 and 5 (synthesized in and ) share the triazole-thiazole core but differ in aryl substituents:

  • 4 : 4-chlorophenyl
  • 5 : 4-fluorophenyl

Key Findings :

  • Both are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. Conformational similarity exists, but crystal packing adjusts to accommodate halogen size (Cl vs. F), affecting intermolecular interactions .
  • Fluorine’s electronegativity may enhance hydrogen bonding, while chlorine’s larger size could improve hydrophobic interactions .

Table 1: Structural Comparison of Halogen-Substituted Analogs

Compound Aryl Substituent Crystal System Packing Adjustment Bioactivity Relevance
4 4-chlorophenyl Triclinic (P̄1) Moderate steric demand Enhanced hydrophobicity
5 4-fluorophenyl Triclinic (P̄1) Minimal adjustment Improved H-bonding potential

Pyrimidine-Based Analog (Compound 6)

Compound 6 () replaces the triazole-thiazole system with a pyrimidine-thiazole framework and introduces a morpholine-4-carbonyl group.

Key Differences :

  • Core Structure : Pyrimidine replaces triazole, altering π-π stacking and hydrogen-bonding capabilities.
  • Substituent : Morpholine-4-carbonyl group may enhance solubility compared to thiomorpholine due to oxygen’s polarity vs. sulfur’s lipophilicity .

Functional Implications :
Pyrimidine’s planar structure could improve DNA intercalation or kinase inhibition, while morpholine’s solubility might favor pharmacokinetics over thiomorpholine’s membrane permeability .

Triazole-Thiazole Hybrid with Trifluoromethyl Benzyl Substituent

A structurally related compound () features a trifluoromethyl benzyl group instead of thiomorpholine:

  • Structural Impact : The electron-withdrawing CF₃ group increases metabolic stability and alters steric/electronic profiles.
  • Functional Relevance : CF₃ groups are common in agrochemicals and pharmaceuticals for resistance to oxidative degradation .

Table 2: Substituent-Driven Property Modifications

Compound Key Substituent Predicted Property
Target Thiomorpholine Balanced solubility/permeability
CF₃-benzyl Enhanced metabolic stability

Bioactivity Comparisons

Antiviral Potential :
  • Thiomorpholine derivatives (e.g., LQM322 in ) inhibit SARS-CoV-2 spike protein-ACE2 interaction via stable hydrogen bonding and hydrophobic contacts .
Antimicrobial Activity :
  • Thiomorpholine and piperazine derivatives () show Gram-positive selectivity, likely due to DNA gyrase inhibition. The target compound’s 4-methoxyphenyl group may enhance membrane penetration, improving efficacy .

Methodological Considerations

Structural analyses of analogs relied on single-crystal X-ray diffraction refined via SHELXL , ensuring high-resolution conformational data. Computational validations (e.g., molecular docking in ) employed dynamics simulations to assess target binding .

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